molecular formula C31H43N3O12 B12784084 (E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline CAS No. 81402-51-9

(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline

Cat. No.: B12784084
CAS No.: 81402-51-9
M. Wt: 649.7 g/mol
InChI Key: NPYIEABPBHPRSC-LDFLFNBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a quinoline core with a piperazine ring, further modified by cyclopropylmethyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline typically involves multi-step organic reactions. One common approach includes:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with a piperazine compound under basic conditions.

    Cyclopropylmethyl and Methyl Group Addition: The final modifications involve the alkylation of the piperazine nitrogen with cyclopropylmethyl chloride and methyl iodide, respectively, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinoline ring or the piperazine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo various substitution reactions, especially at the piperazine ring, where nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or piperazine derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interactions of quinoline and piperazine derivatives with biological targets. It may serve as a lead compound for the development of new drugs.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological or infectious diseases. Its structure suggests it could interact with various biological receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperazine ring can interact with various proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Piperazine Derivatives: Compounds like piperazine citrate, used as an anthelmintic.

Uniqueness

What sets (E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline apart is its combination of a quinoline core with a highly substituted piperazine ring. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

CAS No.

81402-51-9

Molecular Formula

C31H43N3O12

Molecular Weight

649.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline

InChI

InChI=1S/C19H31N3.3C4H4O4/c1-15-13-22(12-11-21(15)14-16-7-8-16)19-9-10-20(2)18-6-4-3-5-17(18)19;3*5-3(6)1-2-4(7)8/h3-6,15-19H,7-14H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+

InChI Key

NPYIEABPBHPRSC-LDFLFNBESA-N

Isomeric SMILES

CC1N(CCN(C1)C2C3C(N(CC2)C)C=CC=C3)CC4CC4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1CN(CCN1CC2CC2)C3CCN(C4C3C=CC=C4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.